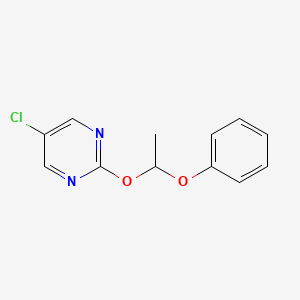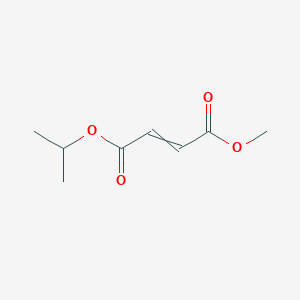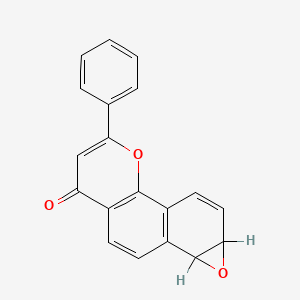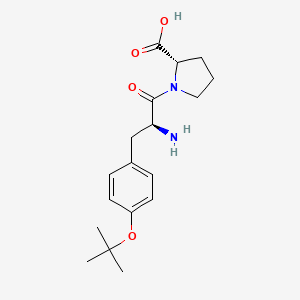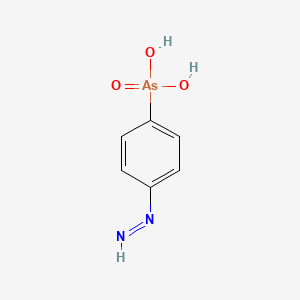
Arsonic acid, (4-diazenylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:
- Formation of the diazonium salt from an aromatic amine.
- Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.
Industrial Production Methods
Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mecanismo De Acción
The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.
Roxarsone: A nitrophenyl arsonic acid used as a feed additive.
Nitarsone: Another nitrophenyl arsonic acid with similar applications.
Carbarsone: A phenylurea derivative used in veterinary medicine.
Uniqueness
Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84288-82-4 |
|---|---|
Fórmula molecular |
C6H7AsN2O3 |
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
(4-diazenylphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12) |
Clave InChI |
VCERAMMBRIAVHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=N)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
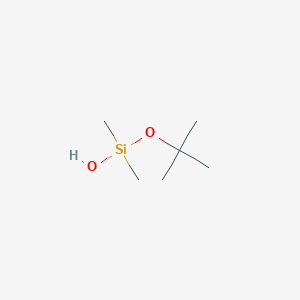
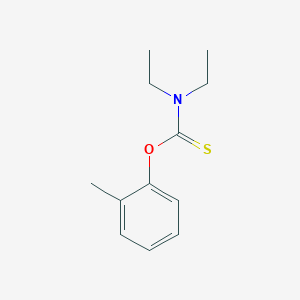
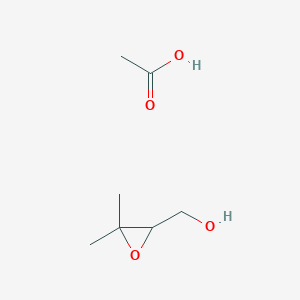

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
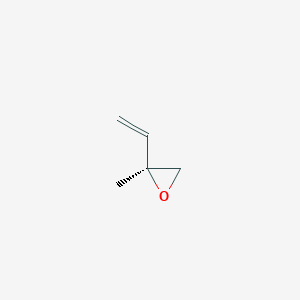
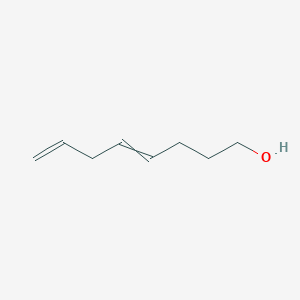
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
